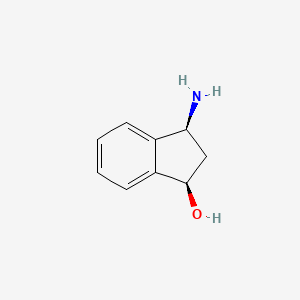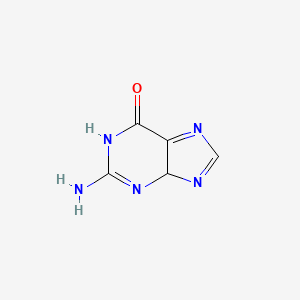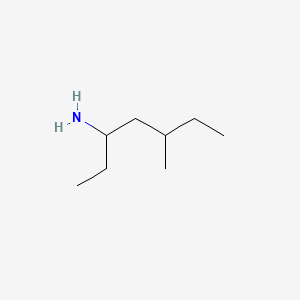
4-Fluorooxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorooxolane-3-carboxylic acid is an organic compound that belongs to the class of oxolane carboxylic acids This compound is characterized by the presence of a fluorine atom attached to the oxolane ring, which is a five-membered ring containing one oxygen atom The carboxylic acid group is attached to the third carbon of the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorooxolane-3-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of oxolane-3-carboxylic acid. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically takes place under mild conditions, with the fluorinating agent being added to a solution of oxolane-3-carboxylic acid in an appropriate solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The use of fluorinating agents in a controlled environment allows for the large-scale production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorooxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-3,4-dicarboxylic acid, while reduction may produce 4-fluorooxolane-3-methanol.
Aplicaciones Científicas De Investigación
4-Fluorooxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mecanismo De Acción
The mechanism of action of 4-Fluorooxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can increase its binding affinity and specificity. This makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and pathways.
Comparación Con Compuestos Similares
4-Fluorooxolane-3-carboxylic acid can be compared with other similar compounds, such as:
Oxolane-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and physical properties.
4-Chlorooxolane-3-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
4-Bromooxolane-3-carboxylic acid: Similar to the chloro derivative but with a bromine atom, which further alters its properties.
The presence of the fluorine atom in this compound makes it unique, as fluorine is known to significantly influence the electronic properties and reactivity of organic molecules. This uniqueness is leveraged in various applications, particularly in the design of pharmaceuticals and agrochemicals where fluorine’s effects can enhance the efficacy and stability of the compounds.
Propiedades
Número CAS |
1510160-17-4 |
|---|---|
Fórmula molecular |
C5H7FO3 |
Peso molecular |
134.11 g/mol |
Nombre IUPAC |
4-fluorooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H7FO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8) |
Clave InChI |
SGMXGNVDKCRUNA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CO1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)



![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)




![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)
![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)



